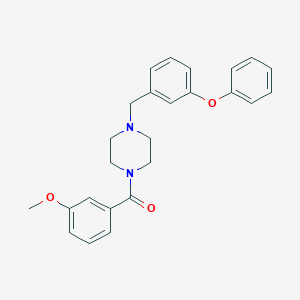![molecular formula C21H16N2O2 B246199 N-[4-(pyridin-4-ylmethyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B246199.png)
N-[4-(pyridin-4-ylmethyl)phenyl]-1-benzofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(pyridin-4-ylmethyl)phenyl]-1-benzofuran-2-carboxamide, also known as PBF-509, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PBF-509 belongs to the class of benzofuran derivatives, which are known for their diverse pharmacological properties such as anti-inflammatory, analgesic, and antitumor activities.
Mecanismo De Acción
N-[4-(pyridin-4-ylmethyl)phenyl]-1-benzofuran-2-carboxamide exerts its pharmacological effects by inhibiting the activity of 15-lipoxygenase, which is a key enzyme involved in the biosynthesis of pro-inflammatory mediators. The compound binds to the active site of the enzyme, preventing the formation of leukotrienes, which are potent mediators of inflammation. In addition, N-[4-(pyridin-4-ylmethyl)phenyl]-1-benzofuran-2-carboxamide has been shown to exhibit antioxidant activity, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
N-[4-(pyridin-4-ylmethyl)phenyl]-1-benzofuran-2-carboxamide has been shown to exhibit potent anti-inflammatory activity in various in vitro and in vivo models. The compound has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, which are involved in the pathogenesis of various inflammatory diseases. In addition, N-[4-(pyridin-4-ylmethyl)phenyl]-1-benzofuran-2-carboxamide has been shown to inhibit the proliferation of cancer cells and induce apoptosis, which may contribute to its potential anticancer activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-[4-(pyridin-4-ylmethyl)phenyl]-1-benzofuran-2-carboxamide is its potent anti-inflammatory activity, which makes it a promising candidate for the treatment of various inflammatory diseases. In addition, the compound has been shown to exhibit low toxicity in animal studies, which may make it a safe and effective therapeutic agent. However, one of the limitations of N-[4-(pyridin-4-ylmethyl)phenyl]-1-benzofuran-2-carboxamide is its poor solubility in water, which may limit its bioavailability and efficacy in vivo.
Direcciones Futuras
There are several future directions for the research and development of N-[4-(pyridin-4-ylmethyl)phenyl]-1-benzofuran-2-carboxamide. One area of interest is the potential use of the compound as a therapeutic agent for the treatment of neurodegenerative disorders such as Alzheimer's disease. The anti-inflammatory and antioxidant properties of N-[4-(pyridin-4-ylmethyl)phenyl]-1-benzofuran-2-carboxamide may help to reduce the neuroinflammation and oxidative stress that are associated with the pathogenesis of Alzheimer's disease. Another area of interest is the development of novel analogs of N-[4-(pyridin-4-ylmethyl)phenyl]-1-benzofuran-2-carboxamide with improved solubility and bioavailability, which may enhance its therapeutic potential.
Métodos De Síntesis
The synthesis of N-[4-(pyridin-4-ylmethyl)phenyl]-1-benzofuran-2-carboxamide involves the reaction of 4-(pyridin-4-ylmethyl) benzaldehyde with 2-hydroxybenzoic acid in the presence of a base catalyst. The reaction proceeds through a condensation reaction, resulting in the formation of N-[4-(pyridin-4-ylmethyl)phenyl]-1-benzofuran-2-carboxamide. The purity and yield of the compound can be improved by using different purification techniques such as recrystallization, column chromatography, and HPLC.
Aplicaciones Científicas De Investigación
N-[4-(pyridin-4-ylmethyl)phenyl]-1-benzofuran-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. The compound has been shown to inhibit the activity of the enzyme 15-lipoxygenase, which is responsible for the biosynthesis of pro-inflammatory mediators such as leukotrienes. Inhibition of this enzyme has been implicated in the treatment of inflammatory diseases such as asthma, arthritis, and atherosclerosis.
Propiedades
Fórmula molecular |
C21H16N2O2 |
|---|---|
Peso molecular |
328.4 g/mol |
Nombre IUPAC |
N-[4-(pyridin-4-ylmethyl)phenyl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C21H16N2O2/c24-21(20-14-17-3-1-2-4-19(17)25-20)23-18-7-5-15(6-8-18)13-16-9-11-22-12-10-16/h1-12,14H,13H2,(H,23,24) |
Clave InChI |
YCBYNPXAELVCMC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=CC=C(C=C3)CC4=CC=NC=C4 |
SMILES canónico |
C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=CC=C(C=C3)CC4=CC=NC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[5-(4-Methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B246123.png)
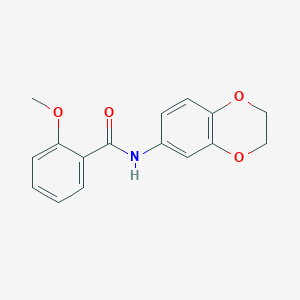
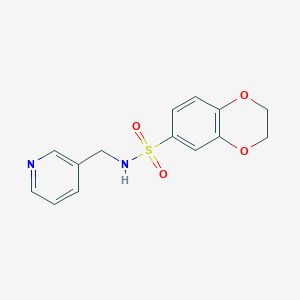
![N-[2-(diethylamino)ethyl]-1-adamantanecarboxamide](/img/structure/B246133.png)
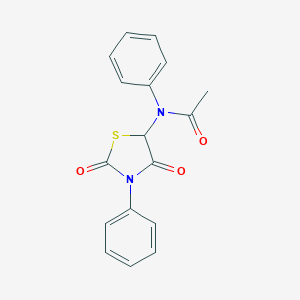
![N-[2-(1,3-benzothiazol-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B246136.png)
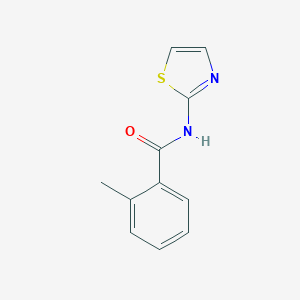
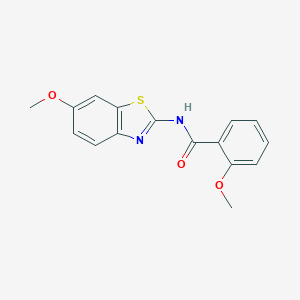
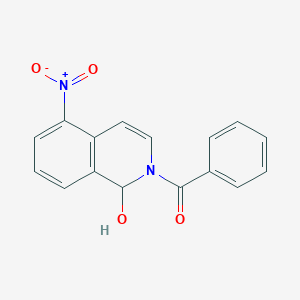
![3-{[4-(4-fluorobenzoyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B246151.png)
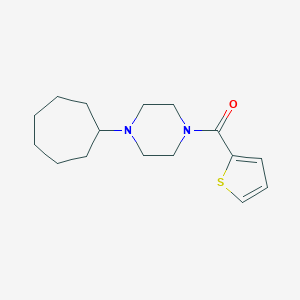
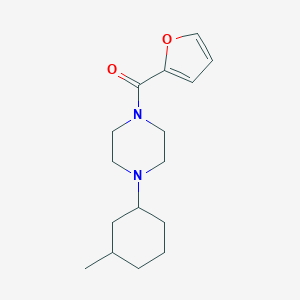
![3-{[4-(2,3-dimethoxybenzoyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B246154.png)
